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molecular formula C10H8FN3O3 B8682697 [1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol CAS No. 196298-99-4

[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol

Cat. No. B8682697
M. Wt: 237.19 g/mol
InChI Key: GNBLPVHPMMMOBS-UHFFFAOYSA-N
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Patent
US06194441B1

Procedure details

3,4-Difluoronitrobenzene (23.85 g) was dissolved in acetonitrile (180 ml), followed by 4-hydroxymethylimidazole (14.7 g) and ethyldiisopropylamine (65.2 ml). The mixture was stirred and heated to reflux for 2 days. After cooling, acetonitrile was evaporated and the residue was shaken with a mixture of methyl t-butyl ether (200 ml) and water (100 ml), and the solid filtered. After washing with a mixture of methyl t-butyl ether (50 ml) and water (25 ml), the solid was dried in vacuo at 60° C. overnight, to give product (26.8 g) mp 157-159° C.
Quantity
23.85 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
65.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[OH:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(N(C(C)C)C(C)C)C>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:17]1[CH:18]=[C:14]([CH2:13][OH:12])[N:15]=[CH:16]1

Inputs

Step One
Name
Quantity
23.85 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
OCC=1N=CNC1
Step Three
Name
Quantity
65.2 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
acetonitrile was evaporated
STIRRING
Type
STIRRING
Details
the residue was shaken with a mixture of methyl t-butyl ether (200 ml) and water (100 ml)
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
After washing with a mixture of methyl t-butyl ether (50 ml) and water (25 ml)
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuo at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C=NC(=C1)CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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